Merimepodib

説明

This compound is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with this compound reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

特性

IUPAC Name |

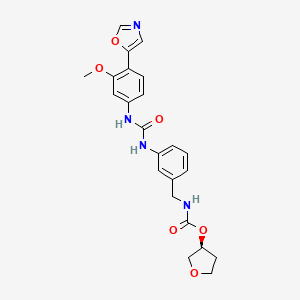

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPUGFODGPKTDW-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173639 |

Source

|

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-22-6 |

Source

|

| Record name | Merimepodib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merimepodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERIMEPODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merimepodib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a fundamental building block for DNA and RNA synthesis.[2][3] This mechanism of action confers upon this compound a broad spectrum of antiviral and immunosuppressive activities.[1][4][5] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: IMPDH Inhibition

This compound's primary molecular target is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine (B94841) biosynthesis pathway. IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides.

The inhibitory action of this compound on IMPDH is noncompetitive, meaning it does not compete with the natural substrate (IMP) for the active site. This inhibition leads to a significant reduction in the intracellular concentration of guanosine triphosphate (GTP).[3] As GTP is essential for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.[3][6] Furthermore, the antiviral effect of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-inhibited pathway and replenishes the GTP pools.[7][8]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of viruses in various cell-based assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Antiviral Activity of this compound (IC50/EC50)

| Virus Family | Virus | Assay Type | Cell Line | IC50/EC50 (µM) | Citation |

| Picornaviridae | Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | CPE Reduction | IBRS-2 | 7.859 | [9] |

| Picornaviridae | Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | CPE Reduction | IBRS-2 | 2.876 | [9] |

| Flaviviridae | Zika Virus (ZIKV) | RNA Replication | Vero | 0.6 | [7][8] |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | - | - | 6-19 | [3] |

| Flaviviridae | Dengue Virus | - | - | 6-19 | [3] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | - | - | 6-19 | [3] |

| Paramyxoviridae | Parainfluenza-3 Virus | - | - | 6-19 | [3] |

| Togaviridae | Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6-19 | [3] |

| Poxviridae | Monkeypox Virus (MPXV) | DNA Reduction | Huh7 | IC50 not specified, but dose-dependent reduction observed | [6] |

| Coronaviridae | SARS-CoV-2 | Viral Titer Reduction | Vero | 3.3 (significant reduction) | [1][10] |

| Hepadnaviridae | Hepatitis B Virus (HBV) | - | HepG2.2.2.15 | 0.38 | [3] |

Table 2: Cytotoxicity of this compound (CC50)

| Cell Line | CC50 (µM) | Citation |

| IBRS-2 | 47.74 | [9] |

| HepG2.2.2.15 | 5.2 | [3] |

Experimental Protocols

IMPDH Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on IMPDH.

Materials:

-

Recombinant human IMPDH2

-

IMPDH assay buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)

-

Inosine monophosphate (IMP) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in IMPDH assay buffer.

-

In a 96-well plate, add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the IMPDH enzyme to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells. Final concentrations should be in the range of 100-500 µM for NAD+ and 200-250 µM for IMP.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode) at 37°C. The increase in absorbance corresponds to the formation of NADH.

-

Calculate the initial reaction velocity (rate of NADH formation) for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Viral Titer Reduction Assay (TCID50)

This protocol details a method to assess the antiviral efficacy of this compound by quantifying the reduction in infectious virus particles.

Materials:

-

Susceptible host cells (e.g., Vero cells for SARS-CoV-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cell monolayers with the this compound dilutions for a specified period (e.g., 4 hours or overnight) before infection.[1][10]

-

Remove the medium containing this compound and infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.05.[10]

-

After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add back the fresh medium containing the corresponding concentrations of this compound.[10]

-

Incubate the plate for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 3-5 days.

-

After incubation, fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 5-10 minutes, then wash gently with water.

-

Visually score the wells for the presence or absence of CPE.

-

Calculate the 50% tissue culture infectious dose (TCID50) for the treated and untreated wells using the Reed-Muench method. The reduction in viral titer is a measure of the antiviral activity.

Western Blot for Viral Protein Expression

This protocol outlines a method to evaluate the effect of this compound on the expression of specific viral proteins.

Materials:

-

Host cells and virus

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to a viral protein (e.g., FMDV VP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Infect host cells with the virus in the presence of various concentrations of this compound as described in the viral titer reduction assay.

-

At a specific time point post-infection, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound's Antiviral Action

Caption: Mechanism of action of this compound.

Experimental Workflow for IMPDH Inhibition Assay

Caption: Workflow for IMPDH enzymatic inhibition assay.

Experimental Workflow for Viral Titer Reduction Assay

Caption: Workflow for viral titer reduction (TCID50) assay.

References

- 1. This compound (VX-497), New HCV Drug [natap.org]

- 2. selleckchem.com [selleckchem.com]

- 3. A randomized, double-blind, placebo-controlled dose-escalation trial of this compound (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmrservice.com [bmrservice.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. medchemexpress.com [medchemexpress.com]

Merimepodib's IMPDH Inhibition Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanism, Experimental Evaluation, and Clinical Applications of a Potent Immunosuppressive and Antiviral Agent.

Introduction

Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical, rate-limiting role in the de novo synthesis of guanine (B1146940) nucleotides. By targeting this key metabolic pathway, this compound effectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a molecule essential for DNA and RNA synthesis. This mechanism of action confers upon this compound both immunosuppressive and broad-spectrum antiviral properties, making it a subject of significant interest in drug development. This technical guide provides a comprehensive overview of the this compound IMPDH inhibition pathway, detailing its mechanism of action, experimental evaluation protocols, and a summary of its clinical investigations.

Core Mechanism of Action: IMPDH Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the de novo purine (B94841) biosynthesis pathway that leads to the production of guanine nucleotides. Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides, making them particularly susceptible to the effects of IMPDH inhibition.

This compound functions as a noncompetitive inhibitor of IMPDH, meaning it binds to a site on the enzyme distinct from the active site for either IMP or NAD+. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. The inhibitory effect of this compound is reversible and can be overcome by the addition of exogenous guanosine, which can be converted to guanine nucleotides via the salvage pathway.

Signaling Pathway of this compound's Action

Caption: this compound noncompetitively inhibits IMPDH, blocking GTP synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity against various cell lines and viruses, as well as its pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound

| Target Cell Line / Virus | Assay Type | Parameter | Value (µM) | Reference(s) |

| CEM (Human Leukemia) Cells | Cell Proliferation | IC50 | 0.38 | [1] |

| Zika Virus (ZIKV) | RNA Replication | EC50 | 0.6 | [2][3][4] |

| Foot and Mouth Disease Virus (FMDV) - Strain O/MYA98/BY/2010 | Antiviral Activity | IC50 | 7.859 | [5] |

| Foot and Mouth Disease Virus (FMDV) - Strain A/GD/MM/CHA/2013 | Antiviral Activity | IC50 | 2.876 | [5] |

| Herpes Simplex Virus-1 (HSV-1) | Antiviral Activity | IC50 | 6 - 19 | [6] |

| Parainfluenza-3 Virus | Antiviral Activity | IC50 | 6 - 19 | [6] |

| Bovine Viral Diarrhea Virus (BVDV) | Antiviral Activity | IC50 | 6 - 19 | [6] |

| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Antiviral Activity | IC50 | 6 - 19 | [6] |

| Dengue Virus | Antiviral Activity | IC50 | 6 - 19 | [6] |

| SARS-CoV-2 | Antiviral Activity | - | Significant reduction at 3.3 | [7][8] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |

| IBRS-2 Cells | MTS Assay | CC50 | 47.74 | [5] |

| HepG2.2.15 Cells | - | CC50 | 5.2 | [1][6] |

Table 3: Human Pharmacokinetic Parameters (Limited Data)

| Parameter | Value | Condition | Reference(s) |

| Plasma Concentration | ~2.5 µM (1154 ng/ml) | 50 mg oral dose | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.

IMPDH Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IMPDH activity by monitoring the production of NADH.[9][10]

Objective: To determine the in vitro inhibitory effect of this compound on IMPDH enzyme activity.

Materials:

-

Purified recombinant human IMPDH2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate Solution: Inosine Monophosphate (IMP)

-

Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ at desired final concentrations.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the purified IMPDH2 enzyme to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) at 37°C.

-

Calculate the rate of NADH production (increase in absorbance over time) for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Caption: Workflow for an IMPDH enzyme inhibition assay.

Cell Viability (MTS) Assay

This protocol is based on the methodology used to assess the cytotoxicity of this compound.[11]

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (CC50).

Materials:

-

Cell line of interest (e.g., IBRS-2, Vero, Huh7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the this compound concentration to determine the CC50 value.

Caption: Workflow for a cell viability (MTS) assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol for determining the antiviral efficacy of a compound.

Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

-

Remove the viral inoculum and wash the cells.

-

Add an overlay medium containing various concentrations of this compound (or DMSO as a control).

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fix the cells and stain with a suitable dye to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the control.

-

Plot the percentage of plaque reduction against the this compound concentration to determine the EC50 value.

Clinical Investigations

This compound has been evaluated in several clinical trials for its potential therapeutic effects in various diseases.

Hepatitis C (NCT00088504)

A Phase 2b study was conducted to evaluate this compound in combination with pegylated interferon alfa-2a and ribavirin (B1680618) in patients with chronic Hepatitis C who had not responded to prior therapy.[10][12] The trial aimed to determine if the addition of this compound could improve the treatment response.[10] In a related Phase 2a trial, the addition of this compound to pegylated interferon and ribavirin was well-tolerated and showed an enhanced antiviral effect at 24 weeks.[13] At the end of 48 weeks of treatment, the safety profile remained consistent, and a sustained viral response was observed in some patients 24 weeks post-treatment.[14] One study reported that in treatment-compliant patients, the combination of 100 mg this compound with interferon-α resulted in a greater reduction in mean HCV-RNA compared to interferon-α alone (-1.78 log vs -0.86 log).[1]

COVID-19 (NCT04410354)

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[7][9] The trial was designed to enroll approximately 80 patients.[9] However, the trial was stopped in October 2020 as it was deemed unlikely to meet its primary safety endpoints.[7] In vitro studies had previously suggested that this compound could suppress SARS-CoV-2 replication, with a 10 µM concentration reducing viral titers by 4 logs after overnight pretreatment of Vero cells.[7][8]

Conclusion

This compound's mechanism of action as a noncompetitive inhibitor of IMPDH provides a sound rationale for its investigation as both an immunosuppressive and antiviral agent. The depletion of intracellular GTP pools selectively targets rapidly proliferating cells, a hallmark of both immune responses and viral infections. While clinical development has faced challenges, the extensive preclinical data and the well-understood mechanism of action continue to make IMPDH inhibition a compelling strategy for the development of novel therapeutics. This technical guide provides a foundational understanding of the this compound IMPDH inhibition pathway to aid researchers and drug development professionals in their ongoing efforts in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. bmrservice.com [bmrservice.com]

- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 10. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. This compound (VX-497), New HCV Drug [natap.org]

- 14. Vertex Pharmaceuticals Reports Data on Investigational Hepatitis C Therapies Suggesting Potential for Novel Treatment Approaches | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

An In-Depth Technical Guide to the Immunosuppressive Effects of Merimepodib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merimepodib (also known as VX-497) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of lymphocytes. By depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound exerts a significant cytostatic effect on T and B lymphocytes, making it a compound of interest for its immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive effects of this compound, including its mechanism of action, quantitative effects on lymphocyte proliferation and cytokine production, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Immunosuppression

This compound's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway. This pathway is crucial for the synthesis of guanine nucleotides (GMP, GDP, and GTP). Lymphocytes, particularly activated T and B cells, have a high demand for purines to support their proliferation and are highly dependent on the de novo pathway, making them especially susceptible to IMPDH inhibition.

The inhibition of IMPDH by this compound leads to a depletion of the intracellular guanosine triphosphate (GTP) pool. GTP is essential for DNA and RNA synthesis, as well as for the function of small GTP-binding proteins (GTPases) that are critical for various cellular processes, including signal transduction, cytoskeletal rearrangement, and cell proliferation.

Signaling Pathway of IMPDH Inhibition

The depletion of GTP pools by this compound has downstream effects on several signaling pathways crucial for lymphocyte activation and function. Key among these are pathways regulated by small GTPases of the Ras superfamily, such as the Ras and Rho families.

Merimepodib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This mode of action confers upon this compound broad-spectrum antiviral and immunosuppressive properties. Developed initially by Vertex Pharmaceuticals, this compound has been investigated in clinical trials for various indications, including hepatitis C and COVID-19. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was identified by Vertex Pharmaceuticals as a novel small molecule inhibitor of IMPDH. The discovery process involved screening for compounds with potent inhibitory activity against IMPDH, leading to the identification of the N-[3-[3-[3-Methoxy-4-(5-oxazolyl)phenyl]ureido]benzyl]carbamic acid tetrahydrofuran-3(S)-yl ester, designated VX-497. Its development trajectory has seen it enter Phase 2 clinical trials for chronic hepatitis C, and it has been repurposed for other viral infections, including those caused by the Zika virus and SARS-CoV-2.

Figure 1: Logical flow of this compound's development.

Chemical Synthesis

A robust five-step manufacturing process for this compound has been developed, enabling its production on a multi-kilogram scale. The synthesis involves the coupling of two key intermediates: 3-methoxy-4-(1,3-oxazol-5-yl)aniline and (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate.

Synthesis of 3-methoxy-4-(1,3-oxazol-5-yl)aniline:

The synthesis of this key intermediate begins with the oxidation of 3-methoxy-4-methylnitrobenzene to 2-methoxy-4-nitrobenzaldehyde.[1] This aldehyde then undergoes cyclization with tosylmethyl isocyanide in the presence of potassium carbonate to yield 3-methoxy-4-(5-oxazolyl)nitrobenzene.[1] Finally, the nitro group is reduced via catalytic hydrogenation to afford the desired aniline (B41778) derivative.[1]

Overall Synthesis of this compound:

The final steps of the synthesis involve the reaction of 3-methoxy-4-(1,3-oxazol-5-yl)aniline with a suitable carbonylating agent, followed by coupling with (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate to form the urea (B33335) linkage and complete the synthesis of this compound. A notable aspect of the process development was the use of phosgene (B1210022) in a controlled manner and the optimization of Schotten-Baumann reaction conditions to minimize impurity formation.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).

By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This depletion has a profound impact on rapidly proliferating cells, such as lymphocytes and virus-infected cells, which are highly dependent on the de novo purine (B94841) synthesis pathway.

Figure 2: this compound's inhibition of the IMPDH pathway.

Biological Activity and Quantitative Data

This compound has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. Its efficacy is attributed to the depletion of intracellular guanine nucleotide pools, which are essential for viral replication. Furthermore, its inhibitory effect on lymphocyte proliferation underpins its immunosuppressive properties.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 0.38 µM | Hepatitis B Virus (HBV) in HepG2 2.2.15 cells | [4] |

| 0.6 µM | Zika Virus (ZIKV) RNA replication | [5] | |

| 6-19 µM | HSV-1, parainfluenza-3, BVDV, VEEV, dengue virus | [4] | |

| CC50 | 5.2 µM | HepG2 2.2.15 cells | [4] |

| Ki | 7 nM | Human IMPDH isoform II | |

| ED50 | 30-35 mg/kg | Inhibition of primary IgM antibody response in mice | [1] |

Experimental Protocols

The evaluation of this compound's biological activity involves a series of standardized in vitro assays.

Figure 3: General experimental workflow for evaluating this compound.

IMPDH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on IMPDH enzyme activity.

Principle: The assay measures the conversion of IMP to XMP by recombinant human IMPDH, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The rate of formazan production is proportional to IMPDH activity.

Materials:

-

Recombinant human IMPDH2

-

IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

Diaphorase

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a standardized amount of recombinant IMPDH2 to each well.

-

Add the this compound dilutions to the respective wells. Include a no-drug control and a positive control (e.g., mycophenolic acid).

-

Prepare a reaction mixture containing IMP, NAD+, diaphorase, and INT in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals.

-

Calculate the rate of formazan production (change in absorbance per minute) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell-Based Antiviral Assay (e.g., Zika Virus)

Objective: To determine the antiviral efficacy of this compound against a specific virus in a cell culture model.

Principle: This assay measures the ability of the compound to inhibit virus-induced cytopathic effect (CPE) or to reduce the viral yield.

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus stock

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT or MTS reagent for cell viability assessment, or reagents for plaque assay/qRT-PCR for viral yield.

Procedure (CPE Reduction Assay):

-

Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a predetermined titer of Zika virus. Include uninfected and virus-only controls.

-

Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).

-

Assess cell viability using the MTT or MTS assay.

-

Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic concentration of this compound on host cells.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[6][7][8]

Materials:

-

Host cell line (e.g., Vero, Huh-7)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-5 days).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).

-

Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

Guanosine Reversal Assay

Objective: To confirm that the antiviral activity of this compound is due to the inhibition of IMPDH.

Principle: If the antiviral effect is mediated by the depletion of guanine nucleotides, the addition of exogenous guanosine should rescue the cells from the drug's effect by replenishing the guanine nucleotide pool via the salvage pathway.

Procedure:

-

Perform the cell-based antiviral assay as described above.

-

In a parallel set of experiments, add a fixed, non-toxic concentration of guanosine to the cell culture medium along with the serial dilutions of this compound.

-

After the incubation period, assess the antiviral activity (e.g., by CPE reduction).

-

Compare the EC50 values of this compound in the presence and absence of guanosine. A significant increase in the EC50 value in the presence of guanosine confirms the mechanism of action.[5]

Conclusion

This compound is a well-characterized IMPDH inhibitor with demonstrated broad-spectrum antiviral and immunosuppressive activities. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the de novo purine biosynthesis pathway. The detailed chemical synthesis and robust experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working on novel antiviral and immunosuppressive agents. Further investigation into the clinical applications of this compound and other IMPDH inhibitors remains a promising area of research.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Merimepodib's Antiviral Activity Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (MMPD), a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated broad-spectrum antiviral activity against a diverse range of RNA viruses. By targeting this key host enzyme, this compound disrupts the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for viral replication. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: IMPDH Inhibition

This compound exerts its antiviral effect by inhibiting the host cell enzyme IMPDH. This enzyme is responsible for the rate-limiting step in the de novo synthesis of purines, specifically the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). XMP is a crucial precursor for the synthesis of guanosine (B1672433) monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).[1] Viral RNA-dependent RNA polymerases require a steady supply of nucleotide triphosphates, including GTP, to replicate the viral genome.[2]

By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, thereby hindering viral RNA synthesis and subsequent replication.[3] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4] The antiviral effects of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step via salvage pathways, confirming its specific mechanism of action.[5][6]

In Vitro Efficacy Against RNA Viruses

This compound has been evaluated against a variety of RNA viruses, demonstrating a broad spectrum of activity. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity of this compound (EC₅₀/IC₅₀)

| Virus Family | Virus | Strain(s) | Cell Line | EC₅₀/IC₅₀ (µM) | Reference(s) |

| Flaviviridae | Zika Virus (ZIKV) | Not Specified | Vero | 0.6 | [5][7] |

| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | O/MYA98/BY/2010 | IBRS-2 | 7.859 | [3][8] |

| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | [3][8] |

| Coronaviridae | SARS-CoV-2 | Not Specified | Vero | ~3.3* | [9][10] |

| Paramyxoviridae | Parainfluenza-3 Virus | Not Specified | Not Specified | 6 - 19 | [6] |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | Not Specified | Not Specified | 6 - 19 | [6] |

| Togaviridae | Venezuelan Equine Encephalomyelitis (VEEV) | Not Specified | Not Specified | 6 - 19 | [6] |

| Flaviviridae | Dengue Virus (DENV) | Not Specified | Not Specified | 6 - 19 | [6] |

*Note: Concentration that significantly reduced viral titers.

Table 2: Cytotoxicity of this compound (CC₅₀)

| Cell Line | CC₅₀ (µM) | Reference(s) |

| IBRS-2 | 47.74 | [3][8] |

| CCRF-CEM | 5.2 | [6] |

| Huh-7 | > 10 | [6] |

Table 3: Viral Titer Reduction Data

| Virus | Cell Line | This compound Concentration (µM) | Pretreatment Time | Titer Reduction (log₁₀) | Reference(s) |

| SARS-CoV-2 | Vero | 10 | Overnight | 4.0 | [9][10] |

| SARS-CoV-2 | Vero | 10 | 4 hours | 3.0 | [9][10] |

| SARS-CoV-2 | Vero | 5 | 4 hours | 1.5 | [4] |

| SARS-CoV-2 | Vero | 3.3 | 4 hours | > 1.0 | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound, which is the concentration that reduces cell viability by 50%.

-

Cell Seeding: Seed IBRS-2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[8]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control with medium and a vehicle control (e.g., 0.5% DMSO).[8]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[8]

-

MTS Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions, typically by dissolving MTS powder in a physiologically balanced salt solution (e.g., DPBS) to a concentration of 2 mg/mL, and adding an electron coupling reagent like PES.[11][12]

-

Reagent Addition: Add 20 µL of the MTS reagent to each well.[11][13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11][13]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. agilent.com [agilent.com]

- 3. Antiviral activity of this compound against foot and mouth disease virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. broadpharm.com [broadpharm.com]

Merimepodib (VX-497): A Technical Guide for Zika Virus Research

Introduction: The emergence of Zika virus (ZIKV), a member of the Flaviviridae family, as a global health concern has underscored the urgent need for effective antiviral therapeutics.[1][2][3] ZIKV infection has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2][3] Merimepodib (MMPD, also known as VX-497), a potent, orally bioavailable inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), has demonstrated significant antiviral activity against ZIKV and other RNA viruses, positioning it as a promising candidate for further investigation.[1][2][4] This document provides a comprehensive technical overview of this compound's application in ZIKV research, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Host Nucleotide Synthesis

This compound exerts its antiviral effect not by targeting a viral protein directly, but by inhibiting a crucial host enzyme: inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][5] IMPDH is the rate-limiting enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides.[6] It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical precursor for the synthesis of guanosine (B1672433) triphosphate (GTP).[5]

Rapidly replicating RNA viruses like Zika virus are highly dependent on the host cell's nucleotide pool to synthesize their genomes.[7] By inhibiting IMPDH, this compound depletes the intracellular pool of GTP.[5][8] This guanosine starvation effectively halts viral RNA synthesis and, consequently, viral replication.[1][4] The mechanism is consistent with the observation that the antiviral activity of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, which replenishes the GTP pool via the guanine salvage pathway.[1][2][9]

Quantitative Antiviral Activity Data

In vitro studies have consistently demonstrated this compound's potent activity against Zika virus across various cell lines. The key quantitative metrics are summarized below.

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.6 µM | - | [1][2][3][9] |

| IC50 | 0.6 ± 0.2 µM | Huh7 | [10][11] |

| IC90 | 1.0 ± 0.2 µM | Huh7 | [10][11] |

| CC50 | >10 µM | Huh7 | [10][11] |

| Selectivity Index (SI) | >17 | Huh7 | [10][11] |

| Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Zika Virus. |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for evaluating the anti-ZIKV activity of this compound.

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

-

Cell Seeding: Seed Vero cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in cell culture medium.

-

Dosing: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" background control.

-

Incubation: Incubate the plates for a period that mirrors the antiviral assay duration (e.g., 1, 3, or 7 days).[9]

-

Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

This assay quantifies the ability of this compound to inhibit the production of infectious ZIKV particles.

-

Cell Seeding: Seed host cells (e.g., Vero cells) in multi-well plates (e.g., 24-well or 48-well) and grow to confluence.

-

Infection: Infect the cells with Zika virus at a specified multiplicity of infection (MOI), for example, 0.1.[9]

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh culture medium containing various concentrations of this compound (e.g., 3.3 µM and 10 µM).[9] Include an untreated virus control.

-

Incubation & Sampling: Incubate the plates. Collect aliquots of the supernatant at multiple time points post-infection (e.g., Day 0, 1, 2, 3, and 5).[9]

-

Quantification (Plaque Assay): Determine the virus titer (plaque-forming units per mL, PFU/mL) in the collected supernatants using a standard plaque assay on a susceptible cell line (e.g., Vero).

-

Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition. Calculate the 50% effective concentration (EC50), the concentration of the drug that reduces virus titer by 50%.

This experiment confirms that this compound's antiviral activity is due to IMPDH inhibition.

-

Protocol: Follow the Virus Titer Reduction Assay protocol as described above.

-

Experimental Arms:

-

Cells + ZIKV (Untreated Control)

-

Cells + ZIKV + this compound (e.g., 10 µM)

-

Cells + ZIKV + this compound (10 µM) + Exogenous Guanosine (e.g., 100 µM)[9]

-

-

Analysis: Measure the virus titer for each condition. A significant increase in virus titer in condition 3 compared to condition 2 indicates that the antiviral effect of this compound was reversed by guanosine, confirming the mechanism of action.[1][9]

Combination Therapy Potential

Research indicates that this compound can be used in combination with other antiviral agents to achieve enhanced suppression of Zika virus production.[1][2] Studies have shown potential synergy with drugs like ribavirin (B1680618) and favipiravir (B1662787) (T-705), suggesting that targeting both host nucleotide synthesis and other viral processes could be a powerful therapeutic strategy.[1][2][9]

This compound is a potent host-targeted inhibitor of Zika virus replication. Its well-defined mechanism of action, favorable in vitro efficacy, and high selectivity index make it a valuable tool for ZIKV research and a compelling candidate for further therapeutic development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to investigate this compound's potential in combating Zika virus infection.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. This compound, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-spectrum agents for flaviviral infections: Dengue, Zika and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]

- 11. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Merimepodib's Impact on SARS-CoV-2 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the investigational drug Merimepodib (MMPD) and its inhibitory effects on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) replication. This compound, a potent, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), targets a crucial host enzyme required for the de novo synthesis of guanine (B1146940) nucleotides. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails viral RNA synthesis, a critical step in the replication cycle of many RNA viruses, including SARS-CoV-2. This document summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for assessing antiviral efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The COVID-19 pandemic spurred an urgent global effort to identify and develop effective antiviral therapies. This compound (also known as VX-497) emerged as a promising candidate due to its broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action, targeting a host cellular enzyme rather than a viral-specific protein, presents a high barrier to the development of viral resistance.[3] This guide delves into the technical details of this compound's anti-SARS-CoV-2 activity, offering a comprehensive resource for the scientific community.

Quantitative Data on In Vitro Efficacy

This compound has demonstrated significant, dose-dependent inhibition of SARS-CoV-2 replication in vitro. The following tables summarize the key quantitative findings from published studies.

Table 1: Dose-Dependent Inhibition of SARS-CoV-2 Viral Titer by this compound in Vero Cells [1][3][4][5][6]

| This compound (MMPD) Concentration (µM) | Pretreatment Time | Reduction in Viral Titer (log₁₀) | p-value |

| 10 | Overnight | ~4 | <0.0001 |

| 10 | 4 hours | ~3 | 0.0004 |

| 5 | 4 hours | ~1.5 | 0.0004 |

| 3.3 | 4 hours | >1 | 0.001 |

| 2.5 | 4 hours | Significant Inhibition | Not specified |

Table 2: Comparative Efficacy of this compound and Remdesivir (B604916) in Vero Cells (24 hours post-infection) [7]

| Drug | Concentration (µM) | Pretreatment Time | Reduction in Viral Titer (log₁₀) |

| This compound | 2.5 | 4 hours | Significant Inhibition |

| Remdesivir | 2.5 | 4 hours | Significant Inhibition |

| This compound | 5 | 4 hours | ~0.2 log greater than 2.5 µM |

| Remdesivir | 5 | 4 hours | ~2.4 log greater than 2.5 µM |

Table 3: Synergistic Effect of this compound and Remdesivir in Vero Cells [7]

| This compound (µM) | Remdesivir (µM) | Pretreatment Time | Outcome |

| 1.25 | 2.5 | 4 hours | Viral titer below detectable limit |

Mechanism of Action: IMPDH Inhibition

This compound's primary mechanism of action is the inhibition of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][8] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[9][10] The subsequent depletion of the guanosine triphosphate (GTP) pool is detrimental to viral replication, as GTP is an essential building block for the synthesis of viral RNA by the RNA-dependent RNA polymerase (RdRp).[3][6] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[2]

Caption: this compound inhibits IMPDH, disrupting GTP synthesis and SARS-CoV-2 replication.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound against SARS-CoV-2.

Cell Culture and Virus Propagation

-

Cell Line: Vero E6 cells (ATCC CRL-1586), derived from the kidney of an African green monkey, are highly susceptible to SARS-CoV-2 infection.[11]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[11]

-

Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020) is propagated in Vero E6 cells. Viral titers are determined using a plaque assay or TCID50 assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Caption: Workflow for the propagation and titration of SARS-CoV-2 in Vero E6 cells.

Plaque Assay for Viral Titer Quantification

The plaque assay is the gold standard for quantifying infectious virus particles.[11][12]

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve a confluent monolayer on the day of infection.[12]

-

Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.[11]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[2]

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of DMEM containing 0.6% agarose (B213101) and 2% FBS.[12]

-

Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours.[5] Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[5]

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the plaques, which appear as clear zones against the stained cell monolayer. Calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).[5]

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cultures.[11][13]

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.[14]

-

Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in DMEM with 2% FBS.[11]

-

Infection: Inoculate replicate wells (e.g., 8 replicates per dilution) with each virus dilution. Include a cell control (no virus).[15]

-

Incubation: Incubate the plate at 37°C for 3-5 days.[11]

-

CPE Observation: Observe the wells for the presence of CPE under a microscope.

-

Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.[13]

Antiviral Efficacy Assay (Plaque Reduction Assay)

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Cell Treatment: Pre-treat confluent monolayers of Vero E6 cells in 6-well plates with the different concentrations of this compound for a specified duration (e.g., 4 hours or overnight).[1][6]

-

Infection: Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[16]

-

Plaque Assay: Proceed with the plaque assay protocol as described in section 4.2.

-

Data Analysis: Count the number of plaques in the treated wells and compare them to the untreated virus control wells. Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of plaque formation.

Quantitative Reverse Transcription PCR (RT-qPCR) for Viral RNA Quantification

RT-qPCR can be used to quantify the amount of viral RNA in cell culture supernatants or cell lysates.[17][18]

-

RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.[19]

-

One-Step RT-qPCR: Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the SARS-CoV-2 genome (e.g., the N gene or RdRp gene).[17]

-

Standard Curve: Generate a standard curve using in vitro transcribed RNA of a known concentration to allow for absolute quantification of viral RNA copies.[17]

-

Data Analysis: Analyze the amplification data to determine the number of viral RNA copies in each sample.

Signaling Pathways and Cellular Interactions

This compound's antiviral activity is a consequence of its targeted disruption of the host cell's nucleotide metabolism. The SARS-CoV-2 replication cycle is intricately linked with and dependent on host cellular machinery.

Caption: this compound disrupts the host purine synthesis pathway, starving the viral RdRp of GTP.

Clinical Development

Based on the promising preclinical data, this compound has advanced to clinical trials. A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of oral this compound in combination with intravenous remdesivir in adult patients with advanced COVID-19.[14] The study aimed to enroll approximately 80 patients.[14]

Conclusion

This compound represents a compelling host-targeted antiviral strategy against SARS-CoV-2. Its mechanism of action, the inhibition of IMPDH, leads to a depletion of the guanine nucleotide pool essential for viral RNA synthesis. Robust in vitro data demonstrate its potent and dose-dependent inhibition of SARS-CoV-2 replication, with synergistic effects observed in combination with direct-acting antivirals like remdesivir. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers working to combat the ongoing threat of COVID-19 and other emerging viral diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

- 1. Frontiers | SARS-CoV-2 and the Host Cell: A Tale of Interactions [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. SARS-CoV-2 biology and host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mutational Landscape and Interaction of SARS-CoV-2 with Host Cellular Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SARS-CoV-2 TCID50 [protocols.io]

- 15. TCID50 Assay. [bio-protocol.org]

- 16. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Merimepodib: A Technical Whitepaper on its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (also known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, essential building blocks for DNA and RNA. By targeting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, leading to profound effects on cellular proliferation and viral replication. This whitepaper provides an in-depth technical guide to the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion

The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo biosynthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP).[1][2] GMP is subsequently converted to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is indispensable for a multitude of cellular processes, including:

-

DNA and RNA Synthesis: As a direct precursor for nucleic acid polymerization.

-

Signal Transduction: GTP-binding proteins (G proteins) are crucial molecular switches in numerous signaling cascades.

-

Energy Metabolism: GTP is involved in various metabolic reactions.

This compound's inhibition of IMPDH leads to a significant reduction in the intracellular concentration of these essential guanine nucleotides. This depletion has cytostatic effects on rapidly dividing cells, such as lymphocytes, and potently inhibits the replication of a wide range of RNA and DNA viruses that are heavily reliant on the host cell's nucleotide pools for their propagation.[1][2]

Caption: this compound inhibits IMPDH, blocking guanine nucleotide synthesis.

Quantitative Data on Cellular Effects

The efficacy of this compound has been quantified across various antiviral and antiproliferative studies. The following tables summarize key parameters such as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Vero | RNA Replication Assay | 0.6 | [1][3] |

| SARS-CoV-2 | Vero | Viral Titer Reduction | 3.3 (significant reduction) | [4][5] |

| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 | CPE Reduction | 7.859 | [6] |

| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 | CPE Reduction | 2.876 | [6] |

| Hepatitis C Virus (HCV) Replicon | Huh-7 | Replicon Assay | 0.5 | [7] |

| Herpes Simplex Virus-1 (HSV-1) | - | - | 6 - 19 | |

| Parainfluenza-3 Virus | - | - | 6 - 19 | |

| Bovine Viral Diarrhea Virus (BVDV) | - | - | 6 - 19 | |

| Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6 - 19 | |

| Dengue Virus | - | - | 6 - 19 |

Table 2: Antiproliferative and Cytotoxic Effects of this compound

| Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |

| Human T-lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |

| Mouse Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |

| Rat Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |

| Dog Lymphocytes (Primary) | Proliferation Assay | ~0.1 | [8] |

| CCRF-CEM (Human Leukemia) | Proliferation Assay | 0.43 - 0.49 | |

| IBRS-2 (Swine Kidney) | MTS Assay | 47.74 | [6] |

| Huh-7 (Human Hepatoma) | MTS Assay | > 10 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

IMPDH Enzyme Activity Assay

This assay quantifies the enzymatic activity of IMPDH by measuring the production of NADH, a byproduct of the conversion of IMP to XMP.

Materials:

-

Purified IMPDH enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, IMP, and NAD+ at their final desired concentrations.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Initiate the reaction by adding the purified IMPDH enzyme to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for a set period (e.g., 30-60 minutes) to monitor the formation of NADH.

-

Calculate the rate of reaction (V) from the linear phase of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Titer Reduction Assay (Plaque Assay)

This assay determines the concentration of infectious virus particles following treatment with an antiviral compound.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Complete growth medium

-

Virus stock of known titer

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Overlay medium (e.g., growth medium containing 1% agarose)

-

Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed the host cells in tissue culture plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C.

-

During or after infection, treat the cells with various concentrations of this compound or a vehicle control.

-

After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

-

After incubation, fix the cells with the fixing solution for at least 1 hour.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of viral titer reduction at each this compound concentration.

Caption: Workflow for the Viral Plaque Reduction Assay.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of a compound.

Materials:

-

Cell line of interest

-

Complete growth medium

-

This compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

96-well tissue culture plates

-

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, add the MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Measure the absorbance of each well at 490-500 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Lymphocyte Proliferation Assay (CFSE-based)

This assay uses the fluorescent dye CFSE to track cell division and assess the antiproliferative effects of a compound on lymphocytes.

Materials:

-

Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

This compound

-

Flow cytometer

Procedure:

-

Label the lymphocytes with CFSE according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Culture the CFSE-labeled cells in the presence of a mitogen to stimulate proliferation.

-

Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for 3-5 days at 37°C.

-

Harvest the cells and analyze them by flow cytometry.

-

The CFSE fluorescence intensity will be halved with each cell division. Analyze the CFSE histograms to determine the percentage of cells that have proliferated in each treatment group.

-

Calculate the inhibition of proliferation at each this compound concentration relative to the mitogen-stimulated control.

Quantification of Intracellular Guanine Nucleotides by HPLC

This method allows for the direct measurement of intracellular guanine nucleotide pools.

Materials:

-

Cells treated with this compound or vehicle

-

Ice-cold perchloric acid (PCA)

-

Potassium carbonate (K2CO3) for neutralization

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

-

Guanine nucleotide standards (GMP, GDP, GTP)

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells and rapidly quench metabolic activity.

-

Extract the nucleotides by lysing the cells in ice-cold PCA.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with K2CO3.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.